Ethyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-chlorophenylacetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate typically involves the following steps:
Acylation Reaction: The starting material, 4-aminobenzoic acid, is reacted with 3-chlorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate 4-{[(3-chlorophenyl)acetyl]amino}benzoic acid.
Esterification: The intermediate is then esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-{[(3-chlorophenyl)acetyl]amino}benzoic acid.
Reduction: Ethyl 4-{[(3-chlorophenyl)ethylamino}benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate can be compared with other similar compounds such as:
Ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
Ethyl 4-{[(3-bromophenyl)acetyl]amino}benzoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-{[(3-methylphenyl)acetyl]amino}benzoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the 3-chlorophenylacetyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C17H16ClNO3 |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
ethyl 4-[[2-(3-chlorophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H16ClNO3/c1-2-22-17(21)13-6-8-15(9-7-13)19-16(20)11-12-4-3-5-14(18)10-12/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
VJBRSPFDXBJXHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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